N-(4-Methoxypyridin-2-yl)benzamide
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Overview
Description
N-(4-Methoxypyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the pyridine ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxypyridin-2-yl)benzamide typically involves the reaction of 4-methoxypyridine-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-(4-Hydroxypyridin-2-yl)benzamide.
Reduction: Formation of N-(4-Methoxypyridin-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential anti-tubercular activity against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of N-(4-Methoxypyridin-2-yl)benzamide varies depending on its application. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation . In anti-tubercular applications, it may inhibit specific enzymes or pathways essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Known for its potential anti-tubercular activity.
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzamide: Studied for its antibacterial properties.
Uniqueness
N-(4-Methoxypyridin-2-yl)benzamide stands out due to its specific structural features, such as the methoxy group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with unique properties.
Properties
CAS No. |
62802-74-8 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(4-methoxypyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-7-8-14-12(9-11)15-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16) |
InChI Key |
NCEXCXGPAUUSLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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